molecular formula C13H16F3NO B3834590 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol

1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol

Cat. No.: B3834590
M. Wt: 259.27 g/mol
InChI Key: HVRYXSKVRXPHNJ-UHFFFAOYSA-N
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Description

1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidin-3-ol moiety

Preparation Methods

The synthesis of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-(trifluoromethyl)benzyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane or ethanol and is carried out at room temperature .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction conditions and ensure high yield and purity.

Chemical Reactions Analysis

1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

1-[[2-(Trifluoromethyl)phenyl]methyl]piperidin-3-ol can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group with a piperidin-3-ol moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12-6-2-1-4-10(12)8-17-7-3-5-11(18)9-17/h1-2,4,6,11,18H,3,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRYXSKVRXPHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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